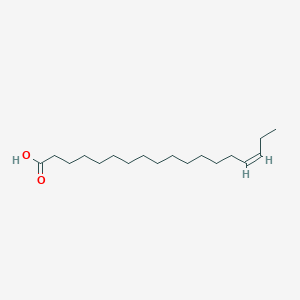

15Z-octadecenoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13126-43-7 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.46136 |

Synonyms |

CIS-15-OCTADECENOIC ACID |

Origin of Product |

United States |

Metabolic Fate and Biotransformation of 15z Octadecenoic Acid Derivatives

Pathways of Oxylipin Metabolism in Diverse Biological Systems

Oxylipins are generated from polyunsaturated fatty acids (PUFAs) through enzymatic or non-enzymatic oxidation. nih.gov In plants, the lipoxygenase (LOX) pathway is a primary route for oxylipin biosynthesis, initiating with the oxygenation of PUFAs like linoleic and linolenic acids to form hydroperoxides. researchgate.netnih.gov These hydroperoxides serve as substrates for a variety of enzymes, leading to a wide range of products including jasmonates, green leaf volatiles, and other signaling molecules. researchgate.net In mammals, PUFA metabolites are formed through the actions of cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP450) enzymes, resulting in molecules that regulate inflammation, tissue repair, and immune responses. nih.govnih.gov

Formation of Hydroxy Fatty Acids

Hydroxy fatty acids are a major class of oxylipins produced from the metabolism of unsaturated fatty acids. The formation of these compounds can occur through the action of various enzymes, including lipoxygenases and cytochrome P450s, which introduce a hydroxyl group into the fatty acid chain. For instance, linoleic acid can be converted to 10-hydroxy-12(Z)-octadecenoic acid. gsartor.org

Microbial systems are also significant contributors to the production of hydroxy fatty acids. Washed resting cells of Nocardia cholesterolicum have been shown to hydrate linoleic and linolenic acids to yield 10-hydroxy-12(Z)-octadecenoic acid and 10-hydroxy-12(Z),15(Z)-octadecadienoic acid, respectively. gsartor.org Similarly, gut microbiota can generate a series of functional fatty acids, including hydroxy fatty acids like 10-hydroxy-cis-12-octadecenoic acid (HYA) from linoleic acid. jst.go.jp The enzymatic conversion of linoleic acid to 10D-hydroxy-delta-12-cis-octadecenoic acid has also been documented. nih.gov

The table below summarizes the microbial production of specific hydroxy fatty acids from unsaturated fatty acid precursors.

| Precursor Fatty Acid | Microbial Species | Resulting Hydroxy Fatty Acid | Yield |

| Linoleic acid | Nocardia cholesterolicum | 10-hydroxy-12(Z)-octadecenoic acid | 71% |

| Linolenic acid | Nocardia cholesterolicum | 10-hydroxy-12(Z),15(Z)-octadecadienoic acid | 77% |

| Linoleic acid | Acetobacterium woodii | 10-hydroxy-12-octadecenoic acid | - |

| Linoleic acid | Unspecified microbes | 10-hydroxy-12(Z)-octadecenoic acid | 20% |

| Linolenic acid | Unspecified microbes | 10-hydroxy-12(Z),15(Z)-octadecadienoic acid | 21% |

| Ricinoleic acid | Unspecified microbes | 10,12-dihydroxystearic acid | 41% |

Generation of Oxo Fatty Acids and Ketols (e.g., 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA))

Oxo fatty acids and ketols represent another important class of oxylipins derived from unsaturated fatty acids. ncert.nic.in These molecules are characterized by the presence of a ketone group, often in conjunction with a hydroxyl group (ketol). Their formation typically involves the oxidation of a hydroxyl group on a hydroxy fatty acid. For example, 9-hydroxyoctadecadienoic acid (9-HODE) can be metabolized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.org

A notable example is 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA), an oxylipin generated from linolenic acid by 9-specific lipoxygenase. nih.gov The gut microbiota is also involved in the production of oxo fatty acids as part of the saturation metabolism of polyunsaturated fatty acids. jst.go.jpniph.go.jp This process can generate a variety of functional fatty acids, including oxo fatty acids and hydroxy fatty acids. jst.go.jp For instance, gut lactic acid bacteria can produce 10-oxo-cis-6,trans-11-octadecadienoic acid, which has demonstrated anti-inflammatory effects. jst.go.jp

The formation of methyl ketones from unsaturated fatty acids has also been observed, particularly at elevated temperatures. nih.gov The decomposition of hydroperoxides, formed during the oxidation of fatty acids, can lead to the formation of alkoxyl radicals, which can then be converted to keto and hydroxy functional groups. aocs.org

Production of Epoxy Fatty Acids and Diols

Epoxy fatty acids are formed by the epoxidation of double bonds in unsaturated fatty acids, a reaction often catalyzed by cytochrome P450 enzymes. nih.govnih.gov These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to form vicinal diols. nih.govnih.gov While initially considered less active, these diols are now recognized as having their own biological activities, sometimes opposing the effects of their parent epoxy fatty acids. nih.govnih.gov

The formation of the epoxide ring can occur through a direct attack of a hydroperoxyl radical on the vinylic carbons of a double bond. aocs.org In plants, the lipoxygenase pathway can lead to the formation of unstable allene (B1206475) oxides, such as (12,13)-epoxyoctadecatrienoic acid (12,13-EOT), which can then be hydrolyzed to α- and γ-ketols or cyclized to form other oxylipins. mdpi.comresearchgate.net

Microbial Contribution to 15Z-Octadecenoic Acid Metabolism

Microorganisms, particularly those residing in the gut, play a pivotal role in the metabolism of dietary fatty acids, including this compound. They possess a diverse array of enzymes capable of transforming these fatty acids into a wide range of bioactive metabolites.

Gut Microbiota-Mediated Biotransformations and Metabolite Production

The gut microbiota is known to metabolize dietary lipids, producing a variety of bioactive compounds. rsc.org This microbial metabolism is considered a detoxification mechanism, converting potentially growth-inhibiting polyunsaturated fatty acids into less toxic forms that can be beneficial to the host. rsc.org For example, gut bacteria can convert linoleic acid into conjugated linoleic acids (CLAs), which have been shown to have positive effects on gut health. rsc.org

The saturation metabolism of polyunsaturated fatty acids by gut microbiota is a key process that generates a series of functional fatty acids, including hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and trans fatty acids. jst.go.jp For instance, Lactobacillus plantarum possesses the enzymatic machinery for this saturation metabolism, producing intermediates such as hydroxy and oxo fatty acids. niph.go.jp These microbially-derived metabolites can influence host physiology, including immune and metabolic processes. nih.gov

Engineered Microorganisms and Biocatalytic Production of Specific Metabolites

Advances in metabolic engineering and synthetic biology have enabled the use of microorganisms as cell factories for the production of valuable fatty acid-derived chemicals. nih.govfrontiersin.orgfrontiersin.org By introducing heterologous genes and optimizing metabolic pathways, researchers can engineer microbes to produce specific oxylipins with high efficiency.

For example, recombinant E. coli has been engineered for the production of hydroxy fatty acids. nih.gov By permeabilizing the cells to increase substrate uptake, the conversion yield of α-linolenic acid to 10-hydroxy-12,15(Z,Z)-octadecadienoic acid was significantly improved. nih.govacs.org Oleaginous yeasts, such as Yarrowia lipolytica, are also promising platforms for the production of fatty acid-derived biofuels and biochemicals due to their natural ability to accumulate lipids. researchgate.net

The table below highlights examples of engineered microorganisms used for the biocatalytic production of specific metabolites from fatty acids.

| Engineered Microorganism | Precursor | Product | Key Engineering Strategy |

| Escherichia coli | α-Linolenic acid | 10-hydroxy-12,15(Z,Z)-octadecadienoic acid | Cell permeation to increase substrate uptake |

| Escherichia coli | Decanoic acid | 10-Hydroxy-2-decenoic acid | Two-step whole-cell catalysis with NAD(P)H regeneration |

| Rhodococcus opacus | Glucose | Fatty acids and fuels | Heterotrophic cultivation |

| Saccharomyces cerevisiae | Not specified | Fatty acid-based chemicals | Genetic engineering of endogenous fatty acid metabolism |

| Synechococcus sp. | Not specified | Omega-3 fatty acid | Overexpression of desaturase genes |

Intermediates and Downstream Products in Lipid Signaling Cascades

The biotransformation of this compound and its closely related polyunsaturated fatty acid analogs results in the formation of a cascade of signaling molecules. These lipid mediators are integral components of cellular communication, modulating inflammatory responses, cell proliferation, and other vital functions. The specific intermediates and downstream products are determined by the enzymatic pathway engaged.

In pathways analogous to those for other 18-carbon fatty acids, the initial step often involves the introduction of a hydroperoxy group by lipoxygenases. This is followed by further enzymatic conversions to generate more stable and functionally diverse molecules. For instance, the metabolism of the related α-linolenic acid, an octadecatrienoic acid, by 13-lipoxygenase leads to the formation of (9Z,11E,15Z,13S)‐13‐hydroperoxy‐9,11,15‐octadecatrienoic acid (13(S)-HPOT). This intermediate can then be converted by allene oxide synthase (AOS) to an unstable epoxide, 12,13(S)‐epoxy‐9(Z),11,15(Z)‐octadecatrienoic acid. Subsequently, allene oxide cyclase (AOC) catalyzes the cyclization of this epoxide to produce 12‐oxo‐10,15(Z)‐phytodienoic acid (OPDA), a key signaling molecule in plants. larodan.com

While the direct metabolism of this compound is less characterized than that of other fatty acids like arachidonic acid, the enzymatic machinery exists in mammals for its conversion into a variety of signaling lipids. nih.gov These enzymes, including various LOX, COX, and CYP450 isoforms, are known to act on 18-carbon fatty acids. nih.gov The resulting products, such as hydroxy-, epoxy-, and oxo-octadecenoic acids, are recognized as important lipid mediators. For example, metabolites like 15-hydroxyeicosatetraenoic acid (15-HETE), derived from arachidonic acid, and its further oxidized product 15-keto-eicosatetraenoic acid (15-KETE), have been shown to play roles in signaling pathways such as the ERK1/2 and PAR-2 pathways, which are involved in processes like pulmonary vascular remodeling. nih.gov

The following tables detail the key intermediates and downstream products generated from the metabolism of 18-carbon fatty acids, including derivatives of this compound, and their roles in lipid signaling.

Table 1: Intermediates and Downstream Products from the Lipoxygenase (LOX) Pathway

| Precursor Compound | Enzyme(s) | Intermediate(s) | Downstream Product(s) | Function in Lipid Signaling |

| This compound (and related 18-carbon PUFAs) | 15-Lipoxygenase (15-LOX) | 15-Hydroperoxy-octadecadienoic acid (15-HPODE) | 15-Hydroxy-octadecadienoic acid (15-HODE) | Modulation of inflammatory responses, cell proliferation, and differentiation. frontiersin.org |

| Linoleic Acid | 15-Lipoxygenase-1 (15-LOX-1) | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | 13-Hydroxyoctadecadienoic acid (13-HODE) | Regulation of inflammatory processes and cellular signaling. gentaur.com |

| α-Linolenic Acid | 13-Lipoxygenase | 13(S)-Hydroperoxy-9,11,15-octadecatrienoic acid | 12,13(S)-Epoxy-9,11,15-octadecatrienoic acid | Precursor to phytoprostanes and jasmonates in plants. larodan.com |

Table 2: Intermediates and Downstream Products from the Cyclooxygenase (COX) Pathway

| Precursor Compound | Enzyme(s) | Intermediate(s) | Downstream Product(s) | Function in Lipid Signaling |

| 18-Carbon Polyunsaturated Fatty Acids | Cyclooxygenase (COX-1, COX-2) | Prostaglandin (B15479496) G (PGG) intermediates | Prostaglandins (e.g., PGE, PGF) and Thromboxanes (TX) | Regulation of inflammation, pain, fever, and platelet aggregation. nih.govcaymanchem.com |

Table 3: Intermediates and Downstream Products from the Cytochrome P450 (CYP) Pathway

| Precursor Compound | Enzyme(s) | Intermediate(s) | Downstream Product(s) | Function in Lipid Signaling |

| 18-Carbon Polyunsaturated Fatty Acids | Cytochrome P450 Monooxygenases | Epoxide intermediates | Epoxyoctadecenoic acids (EpOMEs), Dihydroxyoctadecenoic acids (DiHOMEs) | Modulation of vascular tone, inflammation, and ion channel activity. larodan.commdpi.com |

| 18-Carbon Polyunsaturated Fatty Acids | Cytochrome P450 Hydroxylases | Hydroxylated intermediates | Hydroxyoctadecenoic acids (HODEs) | Regulation of cellular signaling and metabolic pathways. nih.govnih.gov |

Biological Roles and Functional Significance of 15z Octadecenoic Acid Derivatives

Role in Plant Physiology and Development

While 15Z-octadecenoic acid itself is not extensively studied, its chemical relatives, other C18 unsaturated fatty acids like oleic acid, linoleic acid, and linolenic acid, are well-known precursors to a diverse class of signaling molecules called oxylipins. nih.govmdpi.com These derivatives, which include various hydroxy, epoxy, and keto fatty acids, are central to regulating plant growth, development, and stress responses. nih.govnih.gov

Specific oxylipins derived from C18 polyunsaturated fatty acids are known to act as potent regulators of plant developmental transitions. For instance, a derivative of linolenic acid, 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA), has been identified as a molecule that can enhance flower formation and break dormancy in the flower buds of plants like the Japanese pear. oup.com Although not a direct derivative of a monounsaturated octadecenoic acid, the activity of KODA highlights a key role for C18 oxylipins in controlling critical life cycle stages in plants. These compounds can act as hormone-like signals that initiate the shift from a dormant state to active growth and reproduction.

Unsaturated C18 fatty acids and their oxygenated derivatives are integral to the plant's innate immune system. nih.govnih.gov Plants respond to pathogen attacks and environmental stressors by rapidly synthesizing a variety of oxylipins that can act as defense compounds or signaling molecules. tandfonline.com

Research has shown that upon pathogen infection, plants upregulate the synthesis of oxylipin metabolites, including trihydroxy octadecenoic acids, epoxy-hydroxy octadecanoic acids, and various keto-fatty acids (ketols). nih.gov These compounds can have direct antimicrobial properties, inhibiting the growth of invading bacteria and fungi. nih.gov For example, a study on various plant oxylipins demonstrated that compounds like 12(R),13(S)-Epoxy-9(Z)-octadecenoic acid possess the ability to significantly reduce the in vitro growth of multiple microbial pathogens. nih.gov Furthermore, these fatty acid derivatives are crucial signaling molecules that help activate broader, systemic defense responses throughout the plant. nih.gov While these defense mechanisms are well-documented for derivatives of common fatty acids, the specific contribution of this compound derivatives remains an area for future investigation.

The communication between plants and microbes, both pathogenic and beneficial, is mediated by a complex exchange of chemical signals. Fatty acid-derived molecules play a significant part in this dialogue. nih.gov In response to beneficial microbes, such as those that induce systemic resistance (ISR), plants produce specific oxylipins that act as long-distance signals. For instance, 12-oxo-9-hydroxy-10(E)-octadecenoic acid (9,12-KOMA) has been identified in plants exhibiting ISR, suggesting its role in priming the plant's defenses. nih.govtandfonline.com In pathogenic interactions, oxylipins are produced at the site of infection and are involved in activating defense genes. tandfonline.com The structural diversity of these oxylipins, derived from different C18 fatty acid precursors, likely allows for specificity in the plant's response to a wide array of microorganisms.

Cellular and Molecular Mechanisms in Model Systems (Excluding Human Clinical Outcomes)

In cellular models, derivatives of octadecenoic acid have been shown to directly influence gene expression and key signaling pathways, particularly those related to inflammation.

Fatty acids and their metabolites are recognized as important regulators of gene expression. nih.gov They can influence the activity of various transcription factors, which are proteins that bind to DNA and control the transcription of specific genes. This regulation can occur through direct binding of the fatty acid or its derivative to the transcription factor or by indirectly affecting cellular signaling cascades that lead to the activation or repression of these factors. nih.gov This mechanism allows cells to adapt their metabolic and functional states in response to changes in lipid availability and composition. While this is a general principle for many fatty acids, the specific target genes and transcription factors regulated by derivatives of this compound have not yet been elucidated.

One of the most clearly defined roles for octadecenoic acid derivatives is the modulation of inflammatory responses, particularly in immune cells like macrophages. Macrophages are key players in the inflammatory process, and their activation can be triggered by stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov

Studies on specific keto-derivatives of octadecenoic acid have demonstrated potent anti-inflammatory effects. For example, 8-oxo-9-octadecenoic acid (OOA), isolated from the seaweed Undaria peterseniana, was shown to significantly suppress the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells. nih.govexcli.de OOA treatment led to a dose-dependent reduction in nitric oxide (NO) and proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This suppression was linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov

Similarly, other octadecenoic acid derivatives, such as (E)-9-octadecenoic acid ethyl ester (E9OAEE), have been found to inhibit the production of NO and prostaglandin (B15479496) E2 (PGE2) in macrophages. nih.gov The mechanism underlying these effects involves the inhibition of critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com These findings underscore the potential for oxo- and ester-derivatives of octadecenoic acids to act as significant modulators of cellular inflammation. In hepatocytes, a new derivative, 12,13,16-trihydroxy-14(Z)-octadecenoic acid, has been identified as having hepatoprotective activity in a rat liver slice model, suggesting a role in protecting liver cells from toxic injury. phcog.com

Table 1: Effect of 8-oxo-9-octadecenoic acid (OOA) on Inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | Not Significant | < 50 | < 20 |

| LPS (1 µg/mL) | 100% | ~1800 | ~150 |

| LPS + OOA (10 µM) | Decreased | Decreased | Decreased |

| LPS + OOA (50 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data compiled from findings on the anti-inflammatory effects of 8-oxo-9-octadecenoic acid. nih.gov

Table 2: Mechanistic Actions of Octadecenoic Acid Derivatives in Macrophage Cell Lines

| Derivative | Cell Line | Key Inflammatory Mediator(s) Inhibited | Signaling Pathway(s) Modulated |

| 8-oxo-9-octadecenoic acid (OOA) | RAW 264.7 | NO, TNF-α, IL-6 | Downregulation of iNOS and COX-2 expression |

| (E)-9-octadecenoic acid ethyl ester (E9OAEE) | RAW 264.7 | NO, PGE2, TNF-α | Inhibition of MAPK and NF-κB pathways |

| 13-Oxooctadeca-9,11-dienoic acid (13-KODE)* | RAW 264.7 | NO, TNF-α, IL-1β | Inhibition of NF-κB and MAPK pathways |

*Note: 13-KODE is a derivative of the polyunsaturated linoleic acid (C18:2) but provides a relevant mechanistic model for keto-fatty acid derivatives. mdpi.com

Receptor Agonism and Downstream Signaling Pathway Activation (e.g., GPR40, GPR120)

G protein-coupled receptors GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4) are recognized as important sensors for medium and long-chain fatty acids, playing crucial roles in various physiological processes. mdpi.comnih.govnih.gov Activation of these receptors by suitable fatty acid ligands typically initiates a cascade of intracellular signaling events. For instance, GPR40 activation is linked to the Gq/11 protein pathway, leading to an increase in intracellular calcium and stimulating insulin (B600854) secretion in a glucose-dependent manner. nih.gov Similarly, GPR120 activation by long-chain fatty acids, such as certain omega-3 fatty acids, can trigger downstream signaling that influences hormone secretion and mediates anti-inflammatory responses. mdpi.comnih.gov

However, detailed research specifically investigating the agonist activity of the compound This compound on GPR40 and GPR120 is not available in the current scientific literature. While these receptors are known to bind a variety of long-chain fatty acids, the specificity for different isomers, such as the precise positional (15) and geometric (Z) configuration of this compound, has not been documented. Consequently, there is no specific information available regarding the activation of downstream signaling pathways, such as the inositol (B14025) triphosphate (IP3) or cyclic adenosine (B11128) monophosphate (cAMP) pathways, directly initiated by the binding of this compound to GPR40 or GPR120. Databases like the Human Metabolome Database (HMDB) note that very few articles have been published on this specific fatty acid. hmdb.ca

Advanced Methodologies for Research on 15z Octadecenoic Acid Derivatives

Chromatographic Separation and Characterization Techniques

Chromatography is the cornerstone for separating 15Z-octadecenoic acid and its metabolites from other lipids and biomolecules. The choice of technique depends on the specific research question, whether it involves profiling the parent fatty acid or analyzing its various oxidized derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the qualitative and quantitative analysis of total fatty acid composition in a sample. nih.govrjptonline.org Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds. chromatographyonline.comnih.gov For this compound, this typically involves methylation to form its corresponding fatty acid methyl ester (FAME), methyl (15Z)-octadecenoate.

The analytical process involves injecting the derivatized sample into the GC, where the FAMEs are separated based on their boiling points and interactions with a capillary column, often a nonpolar or medium-polarity column like a DB-5. rjptonline.org As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries like NIST. nih.gov GC-MS analysis can effectively separate isomers of octadecenoic acid, providing a comprehensive profile of the fatty acids present in a biological sample. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | BF₃/Methanol (B129727) or 0.5 M CH₃ONa/MeOH | Converts fatty acids to volatile FAMEs. gcms.cz |

| GC Column | DB-5 (5%-phenyl methylpolysiloxane) or similar | Separates FAMEs based on boiling point and polarity. rjptonline.org |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. researchgate.net |

| Oven Temperature Program | Ramped, e.g., 50°C to 300°C | Ensures separation of a wide range of FAMEs. rjptonline.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |

| Detector | Quadrupole Mass Spectrometer | Separates and detects fragment ions for identification. nih.gov |

While GC-MS is excellent for total fatty acid profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing oxylipins—the oxygenated derivatives of polyunsaturated fatty acids like this compound. chromatographyonline.comresearchgate.net Oxylipins are often present at very low concentrations and can be thermally unstable, making the derivatization and high temperatures of GC-MS unsuitable. lcms.cz LC-MS/MS offers high sensitivity and specificity without the need for derivatization. nih.gov

The methodology typically begins with sample preparation, often involving protein precipitation followed by solid-phase extraction (SPE) to isolate lipids and remove interfering substances. nih.govwaters.com The extracted analytes are then separated using liquid chromatography, frequently Ultra-Performance Liquid Chromatography (UPLC) with a reversed-phase C18 column for enhanced resolution. waters.comnih.gov

Detection is achieved with a tandem mass spectrometer (e.g., a triple quadrupole), usually operating in negative electrospray ionization (ESI) mode. jsbms.jp The high specificity of this technique comes from using the Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is programmed to detect a specific precursor ion (the molecular ion of the target oxylipin) and a specific product ion (a characteristic fragment). chromatographyonline.com This allows for the accurate quantification of dozens of oxylipins in a single run, even distinguishing between isomeric species. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantification and the preparative isolation of this compound metabolites. cabidigitallibrary.orgacs.org When coupled with a UV or diode-array detector, HPLC can quantify compounds that contain a chromophore. For more universal detection or higher sensitivity, it can be coupled with a mass spectrometer or an evaporative light scattering detector.

A key application of HPLC is the preparative isolation of novel or low-abundance metabolites for further structural analysis. sielc.com By using a larger-scale column, a specific metabolite identified in an LC-MS run can be isolated in sufficient quantities for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Both normal-phase and reversed-phase HPLC can be employed to separate isomers of hydroxyoctadecenoic acids and other derivatives based on their polarity. cabidigitallibrary.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | acs.org |

| Mobile Phase A | Water with an additive (e.g., 0.1% acetic acid or 0.005% trifluoroacetic acid) | acs.org |

| Mobile Phase B | Acetonitrile or Methanol | jsbms.jp |

| Flow Rate | 0.3 - 1.0 mL/min | acs.org |

| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | acs.org |

Spectroscopic Identification and Structural Elucidation

Once metabolites of this compound are separated and detected, spectroscopic methods are employed to confirm their identity and elucidate their precise chemical structure, including stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fatty acids and their derivatives, providing detailed information about the carbon skeleton and the stereochemistry of the molecule. aocs.org While MS techniques can identify the mass and elemental composition of a molecule, NMR is often required to unambiguously determine the exact position of functional groups and the geometry of double bonds. creative-biostructure.com

For derivatives of this compound, ¹H NMR and ¹³C NMR are crucial. ¹H NMR can confirm the Z (cis) configuration of the double bond at the C15 position through the measurement of the coupling constant between the vinyl protons at C15 and C16. For stereoisomers such as enantiomers or diastereomers (e.g., in dihydroxy derivatives), specialized NMR techniques or the use of chiral derivatizing agents may be necessary to resolve and assign the absolute configuration of stereocenters.

Advanced mass spectrometry techniques provide deeper structural insights than standard single-stage MS. High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, measures the mass of an ion with extremely high accuracy (typically <5 ppm). acs.org This allows for the confident determination of the elemental formula of a metabolite of this compound, which is critical for identifying unknown compounds.

Tandem mass spectrometry (MS/MS or MS²) is fundamental to modern lipidomics, generating characteristic fragmentation patterns that help locate functional groups. jsbms.jp More advanced techniques like MS³ take this a step further. In an MS³ experiment, a fragment ion generated during MS/MS is itself isolated and fragmented again. This multi-stage fragmentation provides additional layers of structural detail, which can be essential for distinguishing between positional isomers of hydroxylated or epoxidized derivatives of this compound, where different isomers might yield similar initial MS/MS spectra but different MS³ spectra.

| Technique | Primary Information Provided | Application in this compound Research |

|---|---|---|

| High-Resolution MS (HRMS) | Highly accurate mass measurement (sub-ppm). | Determination of the elemental formula of novel metabolites. acs.org |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Identification and quantification of known oxylipins. jsbms.jp |

| Multi-stage MS (MSⁿ, e.g., MS³) | Detailed fragmentation pathways for fine structural details. | Distinguishing between closely related positional isomers. |

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation

The elucidation of the metabolic fate of this compound and its derivatives relies heavily on isotopic labeling, a powerful technique for tracing molecules through complex biological systems. scripps.edumdpi.com This strategy involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the fatty acid structure. mdpi.comnih.gov These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking. nih.govnih.gov

The preference for stable isotopes like ¹³C over deuterium stems from the fact that deuterium labels can sometimes be lost during metabolic processes like fatty acid desaturation, and deuterium exchange can occur in protic solutions. mdpi.com The general workflow for a metabolic tracing experiment begins with the synthesis of an isotopically labeled this compound precursor. This tracer is then introduced into a biological system, such as a cell culture or a whole organism. After a defined period, metabolites are extracted and analyzed.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary tools for this analysis. nih.govnih.gov Mass spectrometry detects the mass shift caused by the incorporated isotopes, enabling the identification and quantification of downstream metabolites derived from the initial labeled fatty acid. scripps.edu For instance, if this compound is labeled with ¹³C, any subsequent elongated, desaturated, or otherwise modified fatty acids originating from it will also contain ¹³C, revealing the active metabolic pathways. scripps.edubiorxiv.org High-resolution mass spectrometry, such as that performed with Orbitrap or QTOF instruments, is particularly valuable for these studies. mdpi.com

NMR spectroscopy offers complementary information by identifying the precise location of the isotopic label within a molecule's structure, which can be crucial for distinguishing between different metabolic routes. nih.govunl.pt While complex, protocols for producing highly deuterated, uniformly ¹⁵N- and ¹³C-labeled samples have been developed, which can be adapted for fatty acid research. nih.gov These advanced analytical techniques provide a global overview of the cellular fate of precursor metabolites, confirming known biosynthetic pathways and potentially identifying novel ones. scripps.edu

Table 1: Key Aspects of Isotopic Labeling in Metabolic Tracing

| Aspect | Description | Primary Analytical Techniques | Key Considerations |

| Isotopic Tracers | Use of stable isotopes like Carbon-13 (¹³C) and Deuterium (²H) to label the fatty acid. | N/A | ¹³C is often preferred to avoid loss of label during desaturation. mdpi.com |

| Metabolite Extraction | Isolation of lipids and other metabolites from the biological system after incubation with the tracer. | Chromatography | Efficient extraction is crucial to capture a wide range of potential metabolites. |

| Metabolite Detection | Identification of labeled metabolites based on their mass-to-charge ratio. | Mass Spectrometry (GC-MS, LC-MS) | High-resolution MS provides greater accuracy in identifying isotopologues. scripps.edumdpi.com |

| Pathway Elucidation | Mapping the metabolic transformations by identifying the series of labeled downstream products. | Mass Spectrometry, NMR Spectroscopy | NMR can determine the specific position of isotopes, offering deeper mechanistic insights. nih.govunl.pt |

Bioengineering and Fermentation Techniques for Targeted Compound Production

The production of specific derivatives of octadecenoic acid, such as hydroxylated forms, can be achieved through bioengineering and fermentation, utilizing the metabolic machinery of microorganisms. This approach offers a sustainable and highly specific alternative to chemical synthesis. A common strategy involves expressing heterologous enzymes with desired activities in a host organism, such as Escherichia coli or various yeast species, that is well-suited for industrial fermentation.

For example, the oleate (B1233923) hydratase gene from Stenotrophomonas maltophilia has been expressed in E. coli to produce 10-hydroxy-12,15(Z,Z)-octadecadienoic acid from α-linolenic acid. acs.org Similarly, the linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus has been used in recombinant E. coli to convert linoleic acid into 13S-hydroxy-9(Z)-octadecenoic acid. nih.gov These processes demonstrate the potential for creating whole-cell biocatalysts for specific fatty acid transformations.

The optimization of fermentation conditions is critical for maximizing product yield and purity. Key parameters that are often manipulated include pH, temperature, aeration, substrate concentration, and the use of permeabilizing agents or surfactants to enhance substrate uptake and product secretion. nih.govnih.govnih.gov For instance, in the production of 10-hydroxy-12,15(Z,Z)-octadecadienoic acid by Stenotrophomonas nitritireducens, permeabilizing the cells with methanol significantly increased productivity. nih.gov The use of surfactants like Tween 40 has also been shown to improve yields in the production of 13S-hydroxy-9(Z)-octadecenoic acid. nih.gov

Table 2: Examples of Bioengineered Production of Octadecenoic Acid Derivatives

| Microorganism | Enzyme Expressed | Substrate | Product | Reported Yield/Productivity |

| Recombinant Escherichia coli | Oleate hydratase from Stenotrophomonas maltophilia | α-Linolenic acid | 10-hydroxy-12,15(Z,Z)-octadecadienoic acid | 14.3 g/L with a conversion yield of 82% acs.org |

| Stenotrophomonas nitritireducens (permeabilized) | Endogenous hydratase | α-Linolenic acid | 10-hydroxy-12,15(Z,Z)-octadecadienoic acid | 16.4 g/L with a volumetric productivity of 8.2 g/L/h nih.gov |

| Recombinant Escherichia coli | Linoleate 13-hydratase from Lactobacillus acidophilus | Linoleic acid | 13S-hydroxy-9(Z)-octadecenoic acid | 79 g/L with a volumetric productivity of 26.3 g/L/h nih.gov |

| Pseudomonas aeruginosa | Endogenous enzymes | Oleic Acid | 10-Hydroxy-8(E)-Octadecenoic Acid | Up to 7.4 g/L in a stirred bioreactor researchgate.net |

In Vitro Cell Line Models for Mechanistic Studies (Excluding Clinical Applications)

In vitro cell line models are indispensable tools for investigating the molecular mechanisms underlying the biological activities of this compound and its derivatives, without involving clinical applications. These models allow for controlled experiments to dissect specific cellular and signaling pathways.

For example, the RAW 264.7 macrophage cell line is frequently used to study inflammatory responses. Research on 8-oxo-9-octadecenoic acid, an oxidized derivative, has shown that it can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov Mechanistic studies in this cell line revealed that the compound inhibited the phosphorylation of IκB-α and p50, key components of the NF-κB signaling pathway, and also suppressed the activation of MAPK pathways (JNK, ERK, and p38). nih.gov

Novikoff rat hepatoma cells have been utilized to explore the effects of octadecenoic acid isomers on lipid metabolism. nih.gov Studies with these cells have demonstrated that certain isomers can inhibit de novo fatty acid synthesis from acetate. nih.gov Such models are valuable for understanding how specific fatty acids can modulate fundamental metabolic processes at the cellular level.

The choice of cell line is dictated by the biological question being addressed. For instance, to study the impact on energy metabolism, other cell types, such as adipocytes or myotubes, might be employed. The use of non-transformed cell lines in parallel with transformed or tumor cell lines can also reveal differential effects on cell cycle and viability, as has been shown for other fatty acids like alpha-lipoic acid. nih.gov These in vitro systems provide a foundational understanding of the compound's mechanism of action, guiding further preclinical research.

Table 3: In Vitro Cell Line Models for Mechanistic Studies of Octadecenoic Acid Derivatives

| Cell Line | Compound Studied | Biological Process Investigated | Key Mechanistic Findings |

| RAW 264.7 Macrophages | 8-oxo-9-octadecenoic acid | Inflammation | Suppression of NO, TNF-α, and IL-6 production via inhibition of NF-κB and MAPK signaling pathways. nih.gov |

| Novikoff Hepatoma Cells | Isomers of octadecenoic acid | Lipid Metabolism | Inhibition of de novo fatty acid synthesis from acetate. nih.gov |

| FaDu and Jurkat (Tumor cell lines) vs. non-transformed cell lines | alpha-Lipoic acid (related short-chain fatty acid) | Cell Cycle and Apoptosis | Induced apoptosis in tumor cells while causing reversible cell cycle arrest in non-transformed cells. nih.gov |

Future Directions and Research Perspectives

Elucidation of Novel Enzymatic Activities and Biosynthetic Pathways Related to 15Z-Containing Lipids

The biosynthesis of 15Z-octadecenoic acid-containing lipids is intricately linked to the broader octadecanoid pathway, which is responsible for the production of a diverse array of signaling molecules in plants and other organisms. While the general framework of this pathway is established, future research will focus on identifying and characterizing novel enzymes and alternative biosynthetic routes.

The currently understood pathway for many octadecanoids begins with α-linolenic acid and involves a series of enzymatic steps. Key enzymes in this pathway include lipoxygenases (LOXs), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC). oup.com For instance, the conversion of (9Z,11E,15Z,13S)-13-hydroperoxy-9,11,15-octadecatrienoic acid (13(S)-HPOT), a product of 13-LOX activity on α-linolenic acid, serves as a crucial branch point for the synthesis of various bioactive lipids. oup.com AOS converts 13(S)-HPOT into an unstable allene oxide, which can then be cyclized by AOC to form 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. oup.comnih.gov

Future research will likely uncover novel desaturases, elongases, and other modifying enzymes that contribute to the diversity of 15Z-containing lipids. nih.gov The identification of these enzymes will not only enhance our fundamental understanding of lipid metabolism but also provide new targets for metabolic engineering.

Table 1: Key Enzymes in the Octadecanoid Pathway

| Enzyme | Abbreviation | Function | Precursor | Product |

| 13-Lipoxygenase | 13-LOX | Dioxygenation | α-linolenic acid | 13(S)-hydroperoxy-9,11,15-octadecatrienoic acid (13(S)-HPOT) |

| Allene oxide synthase | AOS | Dehydration and epoxide formation | 13(S)-HPOT | 12,13(S)-epoxy-9,11,15-octadecatrienoic acid |

| Allene oxide cyclase | AOC | Cyclization | 12,13(S)-epoxy-9,11,15-octadecatrienoic acid | 12-oxo-10,15(Z)-phytodienoic acid (OPDA) |

Discovery of Undiscovered Biological Roles in Diverse Organisms and Ecosystems

While the roles of some octadecanoids in plant defense and development are well-documented, the biological functions of many this compound-containing lipids in a wider range of organisms remain largely unexplored. Octadecanoids are increasingly recognized as important lipid mediators in mammals, involved in processes such as inflammation, nociception, and cell proliferation. acs.orgnih.gov

Recent studies have begun to shed light on the specific activities of derivatives of this compound. For example, a novel compound, 12,13,16-trihydroxy-14(Z)-octadecenoic acid, isolated from Caesalpinia gilliesii, has demonstrated potent hepatoprotective activity in preclinical studies. phcog.com This finding suggests that other, yet to be discovered, this compound derivatives may possess therapeutic properties.

The gut microbiota is another promising area for the discovery of novel biological roles. Gut bacteria are known to metabolize polyunsaturated fatty acids into a variety of bioactive lipids. jsbms.jpniph.go.jp Investigating the metabolism of this compound by different gut microbial species could reveal new signaling molecules that influence host physiology and contribute to the gut-organ axis communication.

Future research should aim to systematically screen for the biological activities of this compound and its metabolites in various biological systems, from single-celled organisms to complex animal models. This will likely uncover novel roles in immunity, metabolic regulation, and intercellular communication.

Development of Advanced Analytical Platforms for Comprehensive Lipidomics Profiling

The structural diversity and often low abundance of this compound and its derivatives present analytical challenges. The development of more sensitive and comprehensive analytical platforms is crucial for advancing our understanding of these molecules.

Currently, liquid chromatography-mass spectrometry (LC-MS) based methods, particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are the state-of-the-art for lipidomics analysis. nih.govnih.gov These techniques offer high sensitivity and selectivity, allowing for the identification and quantification of a wide range of lipid species in complex biological samples. nih.gov The development of targeted UPLC-MS/MS methods has enabled the simultaneous profiling of numerous oxylipins, including various octadecenoic acid isomers. nih.gov

Future advancements in this area will likely focus on:

Improving chromatographic separation: Developing novel stationary phases and gradient elution methods to better resolve isomeric and isobaric lipid species.

Enhancing mass spectrometric detection: Utilizing high-resolution mass spectrometry and advanced fragmentation techniques to improve structural elucidation and sensitivity.

Standardizing methodologies: Establishing standardized protocols for sample preparation, data acquisition, and data analysis to ensure reproducibility and allow for cross-study comparisons.

Integrating with other analytical techniques: Combining lipidomics with other analytical approaches, such as nuclear magnetic resonance (NMR) spectroscopy, to provide a more complete picture of the lipidome.

Table 2: Advanced Analytical Techniques for this compound Profiling

| Technique | Abbreviation | Principle | Advantages |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity, high selectivity, suitable for complex mixtures. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Excellent for the analysis of fatty acid methyl esters. |

| High-Performance Liquid Chromatography | HPLC | Separation of compounds based on their interaction with a stationary phase. | Can be coupled with various detectors for quantification. |

Engineering of Biological Systems for Sustainable and Targeted Oxylipin Production

The unique biological activities of oxylipins derived from this compound make them attractive targets for biotechnological production. Metabolic engineering of microorganisms and plants offers a promising avenue for the sustainable and targeted synthesis of these valuable compounds.

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce a variety of fatty acid-derived molecules. lbl.gov These efforts have involved the introduction of heterologous biosynthetic pathways and the optimization of endogenous metabolic fluxes to enhance the production of desired compounds. lbl.gov Similar strategies could be applied to produce specific oxylipins from this compound or its precursors. This would involve the identification and cloning of the relevant biosynthetic genes and their expression in a suitable microbial host.

Plants also represent a viable platform for the production of novel oxylipins. The genetic modification of plants to alter their oxylipin profiles has been demonstrated as a strategy to enhance their resistance to pests and pathogens. usda.gov By overexpressing or silencing key enzymes in the octadecanoid pathway, it may be possible to create "designer" plants that produce high levels of specific this compound-derived oxylipins.

Future research in this area will focus on:

Discovering and characterizing novel biosynthetic enzymes: Identifying enzymes with desired specificities and efficiencies for the production of targeted oxylipins.

Developing advanced genetic engineering tools: Creating more precise and efficient tools for the manipulation of metabolic pathways in microbial and plant systems.

Optimizing fermentation and cultivation conditions: Developing cost-effective and scalable processes for the production of oxylipins.

Integration of Multi-Omics Data for Systems-Level Understanding of Lipid Metabolism

A comprehensive understanding of the roles of this compound and its metabolites requires a systems-level approach that integrates data from multiple "omics" platforms. This includes genomics, transcriptomics, proteomics, and metabolomics.

Multi-omics approaches can provide a more holistic view of how lipid metabolism is regulated and how it is perturbed in different physiological and pathological states. For example, by integrating transcriptomic and metabolomic data, researchers can identify correlations between the expression of genes encoding metabolic enzymes and the abundance of their corresponding lipid products. nih.gov This can help to elucidate the regulatory networks that control the biosynthesis and degradation of 15Z-containing lipids.

Recent studies have successfully used multi-omics approaches to investigate the metabolism of α-linolenic acid, a precursor to this compound, and to identify key genes and pathways involved in its conversion to other bioactive fatty acids. nih.gov Similar approaches can be applied to specifically investigate the metabolic network of this compound.

The integration of multi-omics data presents significant computational and statistical challenges. Future research will need to focus on the development of sophisticated bioinformatics tools and analytical strategies to effectively mine these large and complex datasets. The ultimate goal is to construct predictive models of lipid metabolism that can be used to understand disease mechanisms and to design novel therapeutic interventions.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and characterizing 15Z-octadecenoic acid in complex biological matrices?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for determining double-bond position (Z-configuration) and carbon chain structure. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) enhances volatility and detection sensitivity for trace amounts . High-performance liquid chromatography (HPLC) coupled with UV or evaporative light scattering detectors (ELSD) can separate isomers like 15Z- vs. 16Z-octadecenoic acid, requiring optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .

Q. How can researchers ensure the purity of synthesized this compound, and what are common contaminants?

- Methodological Answer : Purity validation requires a combination of thin-layer chromatography (TLC) for preliminary checks and HPLC for quantitative analysis. Common contaminants include positional isomers (e.g., 16Z-octadecenoic acid) and oxidation byproducts. Recrystallization in nonpolar solvents (e.g., hexane) at low temperatures can mitigate impurities. Safety data sheets (SDS) for similar compounds emphasize storing under inert gas (N) to prevent peroxidation .

Q. What experimental protocols are recommended for quantifying this compound in lipid extracts?

- Methodological Answer : Use Folch or Bligh-Dyer extraction for lipid isolation, followed by transesterification to fatty acid methyl esters (FAMEs). Quantify via GC-MS with internal standards (e.g., heptadecanoic acid) to correct for recovery losses. For cell culture studies, normalization to total protein content (Bradford assay) ensures comparability across samples .

Advanced Research Questions

Q. How do discrepancies in reported bioactivity of this compound arise across studies, and how can they be resolved?

- Methodological Answer : Contradictions often stem from differences in isomer purity, cell models, or assay conditions. For example, studies using impure samples may conflate effects of 15Z- with 16Z-isomers. To resolve this, researchers should:

- Validate isomer identity using 2D-NMR (e.g., COSY, HSQC) .

- Standardize assay conditions (e.g., serum-free media to avoid lipid interference) .

- Replicate experiments across multiple cell lines (e.g., HepG2 vs. RAW264.7) to assess context-dependent effects .

Q. What experimental designs are optimal for investigating the role of this compound in lipid metabolism?

- Methodological Answer : Isotopic labeling (e.g., -glucose tracing) can track its incorporation into phospholipids or β-oxidation pathways. Combine this with knockout models (e.g., Δ6-desaturase-deficient cells) to study substrate specificity. For in vivo studies, use lipidomic profiling and stable isotope kinetics to differentiate endogenous vs. dietary contributions .

Q. How can researchers address challenges in synthesizing this compound with high stereochemical fidelity?

- Methodological Answer : Enantioselective synthesis via Wittig or cross-metathesis reactions requires chiral catalysts (e.g., Grubbs-Hoveyda catalysts) and strict anhydrous conditions. Post-synthesis, confirm Z-configuration using infrared (IR) spectroscopy (C-H out-of-plane bending at ~720 cm) and -NMR (coupling constants ~10–12 Hz for cis double bonds) .

Data Management and Reproducibility

Q. What metadata standards should be followed when publishing datasets on this compound?

- Methodological Answer : Adhere to ICES guidelines for chemical oceanography, which mandate:

- Dataset identity : Include lead scientist contact details, sampling methods, and instrument calibration logs.

- Storage conditions : Document temperature, light exposure, and antioxidant use to ensure data reproducibility .

Q. How should conflicting results in enzymatic oxidation studies of this compound be analyzed?

- Methodological Answer : Apply error-source triangulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.